molecular formula C22H20N2O2 B6612144 N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine CAS No. 42286-41-9

N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine

Cat. No.: B6612144
CAS No.: 42286-41-9
M. Wt: 344.4 g/mol
InChI Key: ZLMXOZRYFBGPHV-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 4-methoxybenzaldehyde and 1,4-phenylenediamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-methoxybenzaldehyde and 1,4-phenylenediamine in a 2:1 molar ratio. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can regenerate the starting amine and aldehyde.

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. For example, in biological systems, the compound can chelate metal ions, affecting enzymatic activities and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of methoxy groups and the 1,4-phenylenediamine backbone. These features contribute to its distinct chemical reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-21-11-3-17(4-12-21)15-23-19-7-9-20(10-8-19)24-16-18-5-13-22(26-2)14-6-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXOZRYFBGPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365219
Record name ST50550281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42286-41-9
Record name ST50550281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(4-METHOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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